N-Cyclopropylaniline
Overview
Description
N-Cyclopropylaniline is a compound characterized by the presence of a cyclopropyl group attached to an aniline moiety. This structural feature imparts unique reactivity due to the ring strain in the cyclopropyl group, which can influence both its physical properties and its chemical behavior. The compound is of interest in various chemical reactions and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of N-cyclopropyl-N-alkylanilines has been achieved through various methods. One approach involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, which allows for the formation of N-cyclopropylanilines in high yield through a simple two-step process without the need for intermediate purification . Another method includes the use of palladium-catalyzed N-arylation of cyclopropylamines, which has been shown to be effective for the arylation of cyclopropylamine and N-arylcyclopropylamines, yielding a wide range of (hetero)arylated cyclopropylanilines .
Molecular Structure Analysis
The molecular structure of N-cyclopropylaniline is influenced by the cyclopropyl group, which is known for its ring strain and higher acidity compared to its open-chain analogs, such as n-propylamine . This ring strain can affect the compound's reactivity and stability, making it a subject of interest in mechanistic studies and synthetic applications.
Chemical Reactions Analysis
N-Cyclopropylaniline undergoes various chemical reactions, including nitrosation, N-dealkylation, and oxidative processes. Nitrosation of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group and the formation of N-alkyl-N-nitrosoaniline . N-dealkylation catalyzed by cytochrome P450 or horseradish peroxidase results in the formation of N-methylaniline and other products, with the cyclopropyl group undergoing fragmentation . Additionally, air oxidation of N-cyclopropylanilines can result in the formation of acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropylaniline are influenced by the presence of the cyclopropyl group. The ring strain associated with the cyclopropyl group can lead to a higher acidity and unique reactivity patterns compared to other amines . The compound's reactivity with oxidizing agents and its behavior in various catalytic and synthetic contexts highlight the importance of understanding its properties for potential applications in chemical synthesis and drug development.
Scientific Research Applications
1. Probing the Oxidative Properties of Triplet-State Photosensitizers
- Summary of Application : N-Cyclopropylanilines have been used to probe the oxidative properties of triplet-state photosensitizers in aqueous solutions . They are especially susceptible to single-electron oxidation by excited triplet-state photosensitizers, making them good potential candidates to probe the oxidative properties of triplet-state chromophoric dissolved organic matter .
- Methods of Application : A set of N-Cyclopropylaniline (CPA) analogs was synthesized and then paired with a model sensitizer and antioxidant, or various DOM isolates, to examine their reactivity and susceptibility to antioxidant quenching during steady-state photolysis experiments . Time-resolved measurements of CPA and CPA analog oxidation were obtained by laser flash photolysis .
- Results : The outcomes of this work, including oxidation bimolecular rate constants of CPA and CPA analogs (∼9 × 108 to 4 × 109 M−1s−1), radical cation lifetimes of CPA and its analogs (140−580 ns), and identified ring-opened products, support the usefulness of cyclopropylanilines as single-electron transfer probes in photosensitized aqueous solutions .
2. Electrocatalytic Redox Neutral [3 + 2] Annulation of N-Cyclopropylanilines and Alkenes
- Summary of Application : N-Cyclopropylanilines have been used in an electrocatalytic redox neutral [3 + 2] annulation with alkenes to provide an aniline-substituted 5-membered carbocycle directly via electrolysis .
- Methods of Application : An electrochemistry/mass spectrometry (EC/MS) platform was used to generate an N-Cyclopropylaniline radical cation electrochemically and to monitor its reactivity toward alkenes by mass spectrometry (MS) .
- Results : The reaction led to the discovery of a new redox neutral reaction of intermolecular [3 + 2] annulation of N-Cyclopropylanilines and alkenes to provide an aniline-substituted 5-membered carbocycle directly via electrolysis (yield up to 81%) .
Safety And Hazards
Future Directions
The use of N-Cyclopropylaniline in the study of synthetic organic electrochemistry has advanced significantly . Its unique properties make it a valuable tool in the study of redox neutral reactions . Future research may focus on further exploring its reactivity and potential applications in various chemical reactions .
properties
IUPAC Name |
N-cyclopropylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWIFLKURJQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426812 | |
Record name | N-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylaniline | |
CAS RN |
34535-98-3 | |
Record name | N-Cyclopropylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclopropylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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